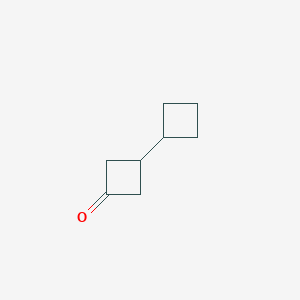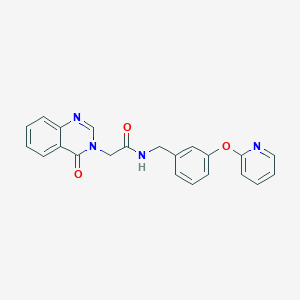
2-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide, also known as QPA, is a small molecule compound that has gained attention in the field of scientific research due to its potential therapeutic applications. QPA has been found to exhibit promising effects in various biological systems, making it an interesting molecule to study.
Applications De Recherche Scientifique
Antitumor Activity
- A study on novel 3-benzyl-substituted-4(3H)-quinazolinones showed broad spectrum antitumor activity, with compounds demonstrating significant potency compared to the control 5-FU. These compounds showed selective activities towards different cancer cell lines, including CNS, renal, breast, and leukemia cells (Al-Suwaidan et al., 2016).
Pharmacological Activities
- Research on 6Bromooxo quinazoline derivatives indicated their pharmacological importance, including antianalgesic, antiinflammatory, and antibacterial activities. These compounds were synthesized and tested for various pharmacological activities (Ch. Rajveer et al., 2010).
Synthesis and Structure-Activity Relationships
- A study on the synthesis and structure-activity relationships of 2-benzoxazolyl hydrazones derived from alpha-(N)-acyl heteroaromatics revealed the inhibition of cell growth in various cancer cells. These compounds were effective inhibitors of leukemia, colon, and ovarian cancer cells (J. Easmon et al., 2006).
Analgesic and Anti-inflammatory Activities
- Research on quinazolinyl acetamides showed potent analgesic and anti-inflammatory activities. The compounds exhibited mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).
Antibacterial and Antifungal Activities
- A series of 2-[2-(2,6-dichlorophenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H) ones demonstrated antibacterial and antifungal activities in vitro, suggesting their potential in treating microbial infections (Patel et al., 2010).
Therapeutic Potential in Alzheimer's Disease
- A novel histamine H3 receptor antagonist, GSK189254, showed binding in rat and human brain areas, including cortex and hippocampus, and improved cognitive performance in preclinical models. This suggests its potential therapeutic use in dementia and Alzheimer's disease (Medhurst et al., 2007).
Molecular Docking Studies
- Studies involving molecular docking methodologies provide insights into the interaction of these compounds with biological targets, aiding in the understanding of their potential therapeutic applications (El-Azab et al., 2016).
Propriétés
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[(3-pyridin-2-yloxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c27-20(14-26-15-25-19-9-2-1-8-18(19)22(26)28)24-13-16-6-5-7-17(12-16)29-21-10-3-4-11-23-21/h1-12,15H,13-14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMLGXFZHHJDAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=CC(=CC=C3)OC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(Methylsulfonimidoyl)ethyl]cyclobutan-1-ol;hydrochloride](/img/structure/B2981836.png)
![Tert-butyl [3,3'-biazetidine]-1-carboxylate hydrochloride](/img/structure/B2981837.png)
![2-(2,4-dichlorophenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2981839.png)
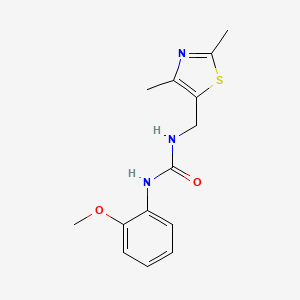
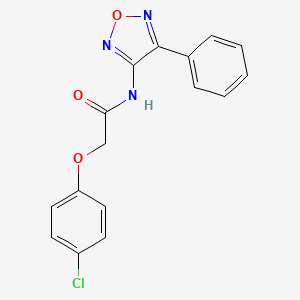
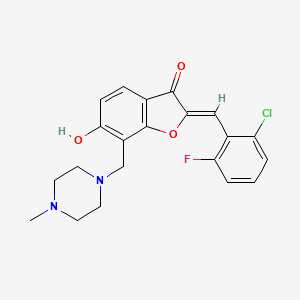
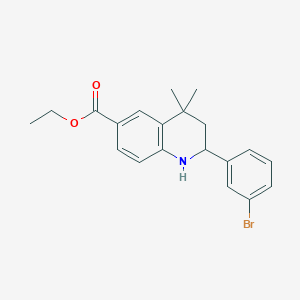

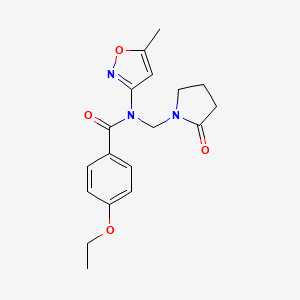
![(Z)-ethyl 1-butyl-2-((3-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2981849.png)
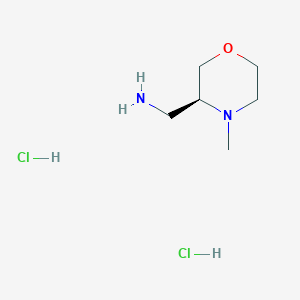

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2981858.png)
